molecular formula C11H8Cl2N2O2 B2486817 methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate CAS No. 339107-03-8

methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate

Cat. No.: B2486817
CAS No.: 339107-03-8
M. Wt: 271.1
InChI Key: OTGZWZJMASTVHO-SREVYHEPSA-N
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Description

Methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate is a chemical compound that belongs to the family of cyanoacrylates This compound is characterized by the presence of a cyano group and a dichlorophenyl group attached to an amino prop-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate typically involves the reaction of 2,4-dichloroaniline with methyl cyanoacetate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactors can improve reaction control and product consistency. Additionally, industrial production methods may include the use of advanced purification techniques, such as chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as adhesives and coatings, due to its strong bonding properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the dichlorophenyl group can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate
  • (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

Methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate is unique due to the presence of both cyano and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl (Z)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-17-11(16)7(5-14)6-15-10-3-2-8(12)4-9(10)13/h2-4,6,15H,1H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGZWZJMASTVHO-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=C(C=C(C=C1)Cl)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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